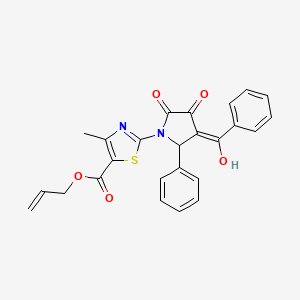![molecular formula C19H22FN3O B5308143 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5308143.png)
2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide, also known as FPBA, is a synthetic compound that has been widely used in scientific research. FPBA belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.
作用機序
The mechanism of action of 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide is not fully understood. However, it has been suggested that it acts as a partial agonist of the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual activity may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects may contribute to its therapeutic potential in neuropsychiatric disorders.
実験室実験の利点と制限
One of the main advantages of 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide is its high selectivity for the 5-HT1A receptor and dopamine D2 receptor. This selectivity allows for more precise targeting of these receptors in animal models, which can lead to a better understanding of their role in neuropsychiatric disorders. However, the use of this compound in lab experiments is limited by its low solubility in water, which can make it difficult to administer to animals.
将来の方向性
There are several future directions for the use of 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide in scientific research. One area of interest is its potential as a treatment for drug addiction. This compound has been shown to reduce cocaine self-administration in rats, suggesting that it may have utility in the treatment of cocaine addiction. Another area of interest is its potential as a tool for studying the role of the serotonergic and dopaminergic systems in neuropsychiatric disorders. By selectively targeting these receptors, this compound may provide insights into the underlying mechanisms of these disorders. Finally, the development of more water-soluble derivatives of this compound may overcome its limitations in lab experiments and lead to new therapeutic agents.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its anxiolytic and antidepressant-like effects, as well as its ability to modulate the activity of the serotonergic and dopaminergic systems, make it a promising candidate for the treatment of neuropsychiatric disorders. While there are limitations to its use in lab experiments, the development of more water-soluble derivatives and its potential as a tool for studying the role of neurotransmitters in neuropsychiatric disorders make it an exciting area of research for the future.
合成法
The synthesis of 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide involves the reaction of 4-fluorobenzyl chloride with N-phenylpiperazine in the presence of a base, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization.
科学的研究の応用
2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to exhibit anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. This compound has also been shown to modulate the activity of the serotonergic and dopaminergic systems, which are implicated in various neuropsychiatric disorders.
特性
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)14-22-10-12-23(13-11-22)15-19(24)21-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLNTBNYYLHKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5308073.png)
![2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine](/img/structure/B5308079.png)
![3-(allylthio)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5308082.png)
![2-(4-ethyl-1-piperazinyl)-9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308089.png)
![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308092.png)
![5-(1,3-benzodioxol-5-yl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308093.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5308110.png)
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5308116.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308133.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B5308140.png)
![6-(3,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5308158.png)
![4-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5308159.png)